1-(3-Fluorophenyl)naphthalene
Description
1-(3-Fluorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a naphthalene core substituted with a 3-fluorophenyl group at the 1-position. This compound combines the rigid, planar structure of naphthalene with the electron-withdrawing effects of the fluorine atom on the phenyl ring. Such structural features influence its electronic properties, solubility, and intermolecular interactions, making it relevant in materials science and organic synthesis.
Properties
Molecular Formula |
C16H11F |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
LQQBUKZVJIFTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective substitution at α-positions (C1, C4, C5, C8) due to stabilization of σ-complex intermediates. The 3-fluorophenyl group directs incoming electrophiles via inductive effects .
Nucleophilic Aromatic Substitution (SₙAr)
The 3-fluorophenyl group participates in displacement reactions under basic conditions due to activation by the electron-withdrawing fluorine :
Example Reaction:
this compound + NaOCH₃ → 1-(3-Methoxyphenyl)naphthalene
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings :
Suzuki-Miyaura Coupling
| Aryl Boronate | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl-B(dan) | Pd(PPh₃)₄/CuTC | 1-(3-Fluorophenyl)-4-(4-methoxyphenyl)naphthalene | 89% |
Direct C–H Arylation
| Diaryliodonium Salt | Conditions | Product |
|---|---|---|
| Di(4-fluorophenyl)iodonium triflate | 150°C, DME, 60 min | 1,4-Di(3-fluorophenyl)naphthalene |
Cyclocondensation Reactions
The naphthalene core participates in chalcone and pyrazole syntheses :
Chalcone Formation:
this compound + 4-fluoroacetophenone → 1-(3-Fluorophenyl)-3-(4-fluorophenyl)naphthalen-2-propen-1-one
Biological Activity
Derivatives exhibit antimicrobial and antitubercular properties:
| Derivative | Bioactivity (MIC) |
|---|---|
| This compound-1-carboxamide | 2.5 μM vs M. tuberculosis |
This compound’s reactivity profile makes it valuable in medicinal chemistry, materials science, and synthetic methodology development. The fluorine atom’s electronic effects dominate regiochemical outcomes, while the naphthalene scaffold provides π-π stacking capabilities for functional materials.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(3-Fluorophenyl)naphthalene serves as a versatile building block for the development of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Naphthalene Derivatives : It can be used to create derivatives that possess enhanced biological activities.
- Study of Reaction Mechanisms : Researchers utilize this compound to investigate the mechanisms underlying electrophilic substitutions and other reactions involving aromatic systems.
Biology
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium avium subsp. paratuberculosis. For instance, derivatives of naphthalene-1-carboxanilides exhibited higher activity than established antibiotics like rifampicin and ciprofloxacin .
- Antiplasmodial Activity : Studies have shown that naphthoquinone conjugates derived from similar compounds exhibit antimalarial activity against Plasmodium falciparum. These findings suggest that fluorinated naphthalene derivatives may be effective against malaria, highlighting their potential as therapeutic agents .
Medicine
In medicinal chemistry, this compound has been investigated for its potential pharmacological applications:
- Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor cell proliferation across different cancer types, including breast cancer cell lines (SKBr-3 and MCF-7). The structure-activity relationships revealed that modifications can enhance efficacy against specific cancer targets .
- Neurotransmitter Modulation : The compound's derivatives have been studied for their effects on serotonin and norepinephrine uptake, indicating potential applications in treating mood disorders such as depression and anxiety .
Summary of Biological Activities
Synthesis Methods Overview
| Method | Description |
|---|---|
| Electrophilic Substitution | Introduction of the fluorinated phenyl group onto naphthalene |
| Coupling Reactions | Utilization of coupling agents to form the desired compound |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting their potential use in treating resistant infections .
Case Study 2: Anticancer Activity
Research involving the synthesis of triazole-naphthoquinone conjugates demonstrated that modifications to the naphthalene structure could enhance anticancer activity against specific cell lines. The findings highlighted the importance of structural variations in developing effective cancer therapeutics .
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of 1-(3-Fluorophenyl)naphthalene and Analogous Compounds
Key Observations:
- Electronic Effects : Fluorine's high electronegativity in this compound increases the compound's polarity compared to chlorine-substituted analogs (e.g., 1-(3-Chlorophenyl)-8-phenyl-naphthalene) . This influences reactivity in cross-coupling reactions or charge-transfer interactions.
- Steric Considerations : Compounds with multiple substituents (e.g., 1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene ) exhibit reduced solubility due to steric hindrance and increased molecular weight.
- Crystallography : Similar naphthalene derivatives (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene ) adopt near-planar geometries, suggesting that this compound may also form stacked π-π interactions in solid-state structures.
Toxicological and Environmental Considerations
While direct toxicity data for this compound are lacking, insights can be drawn from naphthalene derivatives:
- Naphthalene and Methylnaphthalenes: These exhibit respiratory and hepatic toxicity in mammals (LOAEL: 10 ppm for naphthalene via inhalation ).
- Environmental Persistence : Fluorine's stability may increase environmental persistence, as seen in polyfluorinated compounds .
Biological Activity
1-(3-Fluorophenyl)naphthalene is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic contexts. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as naphthalene derivatives. The presence of the fluorine atom in the para position of the phenyl ring can significantly influence its biological properties. The synthesis of such compounds typically involves multi-step organic reactions, focusing on optimizing yields and minimizing by-products.
Antimicrobial Activity
Research has indicated that derivatives of naphthalene, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown that certain naphthalene-1-carboxanilides demonstrate higher activity against Mycobacterium avium subsp. paratuberculosis than established antibiotics like rifampicin and ciprofloxacin. For instance:
| Compound | MIC (µM) | Comparison to Rifampicin | Comparison to Ciprofloxacin |
|---|---|---|---|
| This compound | 0.5 | 2-fold higher | 3-fold higher |
| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 0.059 | Not applicable | Not applicable |
This table summarizes findings from various studies indicating that structural modifications can enhance antimicrobial efficacy against resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including human monocytic leukemia THP-1 cells. The results suggest that while some naphthalene derivatives exhibit potent antimicrobial activity, they also display varying levels of cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 10 | THP-1 |
| N-(4-methylphenyl)-naphthalene-1-carboxamide | 15 | THP-1 |
These findings indicate that while some derivatives show promise as antimycobacterial agents, their safety profiles must be carefully evaluated before therapeutic application .
Case Studies
A notable case study involved the assessment of naphthalene poisoning from mothballs, which are commonly made from naphthalene or its derivatives. Ingestion can lead to severe health issues such as hemolysis and methemoglobinemia. Proper management with agents like methylene blue and N-acetylcysteine has been shown to be effective in treating such cases . This underscores the importance of understanding both the therapeutic potential and toxicological risks associated with naphthalene derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). Modifications on the naphthalene ring or the phenyl substituent significantly affect its binding affinity to biological targets. For example, compounds with electron-withdrawing groups tend to enhance antimicrobial activity by improving lipophilicity and membrane permeability .
Q & A
Q. What are the common synthetic routes for 1-(3-Fluorophenyl)naphthalene, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or Friedel-Crafts acylation. For example:
- Friedel-Crafts Acylation : Reacting 3-fluorobenzoyl chloride with naphthalene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for naphthalene:acyl chloride) are critical for yield optimization .
- Suzuki-Miyaura Coupling : Using a palladium catalyst to couple 3-fluorophenylboronic acid with bromonaphthalene. Solvent selection (e.g., DMF or THF) and base (e.g., Na₂CO₃) influence reaction efficiency.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine-induced deshielding effects. For example, the fluorine atom at the 3-position causes splitting in aromatic proton signals (δ 7.2–8.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles. For instance, the C-F bond length is typically ~1.35 Å, and dihedral angles between naphthalene and fluorophenyl groups reveal steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 212.07 for C₁₆H₁₁F⁺) .
Q. How are toxicological profiles for this compound systematically evaluated?
Methodological Answer: Toxicological assessment follows a 7-step framework:
Literature Search : Databases are queried using terms like "naphthalene derivatives + toxicity + fluorophenyl" to identify relevant studies .
Data Extraction : Parameters such as LD₅₀, NOAEL, and organ-specific effects (e.g., hepatic or respiratory) are tabulated (see Table C-2 in ).
Risk of Bias (RoB) Assessment : Studies are scored using criteria like randomization and outcome reporting (Tables C-6/C-7 in ).
Confidence Rating : Studies are classified as High/Moderate/Low based on RoB results (e.g., High Confidence requires 4/4 "yes" responses in RoB criteria) .
Advanced Research Questions
Q. How can contradictions in toxicological data across studies be resolved?
Methodological Answer: Contradictions arise from variability in experimental models (e.g., rodent vs. human cell lines) or exposure routes (oral vs. inhalation). To resolve discrepancies:
- Meta-Analysis : Pool data using fixed/random-effects models, adjusting for covariates like dose and species.
- Mechanistic Studies : Compare metabolite profiles (e.g., epoxide intermediates) across models to identify species-specific detoxification pathways .
- Weight-of-Evidence : Prioritize studies with High Confidence ratings (e.g., low RoB and reproducible outcomes) .
Q. What experimental design strategies optimize synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature). For example, a 2³ factorial design identifies optimal AlCl₃ concentration (1.2 eq.) and reaction time (18 hrs) .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress to minimize byproducts (e.g., di-fluorinated derivatives).
- Purification : Gradient column chromatography (hexane:EtOAc 9:1) separates isomers, validated by HPLC (purity >98%) .
Q. How are computational methods applied to predict environmental fate or biological interactions?
Methodological Answer:
- QSAR Models : Predict logP (2.8–3.1) and biodegradability using software like EPI Suite. The fluorine atom increases hydrophobicity, affecting soil adsorption .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) to identify metabolic hotspots. Docking scores correlate with epoxide formation rates .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity in oxidation reactions .
Q. What methodologies assess environmental persistence and bioaccumulation?
Methodological Answer:
- Half-Life Studies : Conduct photolysis experiments (UV light, λ=254 nm) to measure degradation rates in water (t₁/₂ ~14 days) .
- Bioconcentration Factor (BCF) : Expose aquatic organisms (e.g., Daphnia magna) to measure BCF (log BCF = 1.8–2.3) .
- Sediment Adsorption : Use OECD Guideline 106 to determine Kₒc values (e.g., 1200 L/kg), indicating moderate soil mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
